molecular formula C16H12ClN5O3S B12045014 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-26-0

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12045014
CAS No.: 478257-26-0
M. Wt: 389.8 g/mol
InChI Key: CVHXFTJUSAWTBD-GIJQJNRQSA-N
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Description

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C16H12ClN5O3S and its molecular weight is 389.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

478257-26-0

Molecular Formula

C16H12ClN5O3S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-11(14)15-19-20-16(26)21(15)18-9-10-6-7-12(17)13(8-10)22(23)24/h2-9H,1H3,(H,20,26)/b18-9+

InChI Key

CVHXFTJUSAWTBD-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a thione group and various aromatic moieties. Its synthesis typically involves the condensation of appropriate aldehydes with thiosemicarbazones or related precursors. The introduction of chloro and nitro groups enhances its biological profile by influencing electronic properties and steric hindrance.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus3.12 µg/mL
Derivative BEscherichia coli2 µg/mL
Derivative CPseudomonas aeruginosa8 µg/mL

These results indicate that modifications in the triazole structure can lead to enhanced antibacterial activity compared to standard antibiotics like amoxicillin and ciprofloxacin .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives have also been evaluated for antifungal activity. For example, compounds derived from similar structures have shown promising results against fungal pathogens with significant inhibition rates compared to established antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole-thiones has been noted in several studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, one study reported an IC50 value of 2.1 μM for COX-2 inhibition by related compounds, indicating a strong anti-inflammatory effect .

Anticancer Activity

Recent investigations into the anticancer properties of triazole-thiones have revealed their ability to inhibit cancer cell proliferation. Research indicates that certain derivatives can target specific pathways involved in cancer progression, such as inhibiting topoisomerases and HDACs (histone deacetylases). These findings suggest that the compound may hold promise as a potential anticancer agent .

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various triazole derivatives indicated that structural modifications significantly influence their antimicrobial efficacy. The compound exhibited MIC values comparable to leading antibiotics against resistant bacterial strains .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that compounds similar to this compound effectively reduced inflammation markers in cell cultures, supporting their potential use in inflammatory diseases .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of triazole derivatives often involves the condensation of hydrazine derivatives with carbonyl compounds. The specific compound can be synthesized through a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce functional groups like chloro and nitro substituents.

Antimicrobial Properties

Triazole derivatives are well-documented for their antibacterial and antifungal activities. The compound 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has shown promising results against various strains of bacteria and fungi. For instance:

  • Bacterial Inhibition : Research indicates that triazole derivatives can inhibit the activity of β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. This compound may serve as a scaffold for developing novel β-lactamase inhibitors .
  • Fungal Activity : Similar studies have demonstrated that triazoles can disrupt ergosterol synthesis in fungi, making them effective antifungal agents .

Case Studies

  • β-Lactamase Inhibition : A study focused on the design of β-lactamase inhibitors using triazole scaffolds reported that certain derivatives exhibited micromolar inhibition against class A and class B β-lactamases. The incorporation of different substituents influenced their efficacy against resistant bacterial strains .
  • Antifungal Efficacy : Another investigation highlighted the antifungal activity of triazole derivatives against Candida albicans and Aspergillus species. The results indicated that modifications to the phenyl ring significantly impacted the compounds' antifungal potency .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial activity:

  • Cancer Treatment : Some triazole derivatives have been explored for their potential in treating estrogen-dependent cancers due to their ability to inhibit aromatase enzymes .
  • Psychotropic Effects : Certain structural analogs have been investigated for their psychotropic properties, suggesting a broader pharmacological profile for triazoles .

Summary Table of Applications

Application AreaSpecific ActivityReferences
AntibacterialInhibition of β-lactamases
AntifungalDisruption of ergosterol synthesis
Cancer TreatmentInhibition of aromatase
Psychotropic EffectsPotential use in treating mental health disorders

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The presence of electron-withdrawing groups (4-chloro-3-nitrobenzylidene) activates the triazole-thione system for nucleophilic attacks. Key observations include:

Reaction with Alkyl Halides

  • Undergoes S-alkylation at the thione sulfur under basic conditions (K₂CO₃/DMF) to form thioether derivatives

  • Microwave-assisted reactions show improved yields (85-92%) compared to conventional heating (72-78%)

Reaction PartnerProduct StructureYield (%)Conditions
Benzyl bromideS-benzyl derivative88MW, 80°C, 15 min
1-BromooctaneS-octyl derivative85Reflux, 6 hrs

Cyclocondensation Reactions

The amino group participates in Schiff base formation and heterocyclic annulations:

Schiff Base Formation

  • Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form extended conjugated systems

  • Reaction proceeds in ethanol with catalytic acetic acid (yield: 76-82%)

Triazole Ring Modifications

  • Forms fused pyrazole derivatives when treated with hydrazine hydrate

  • Key intermediate for antimicrobial agents

Tautomeric Behavior

The compound exhibits thione-thiol tautomerism confirmed through:

Spectroscopic Evidence

  • IR: Dual ν(S-H) at 2560 cm⁻¹ and ν(C=S) at 1250 cm⁻¹

  • ¹H NMR: Disappearance of SH proton signal upon deuterium exchange

Theoretical Calculations

  • DFT studies (B3LYP/6-311++G(d,p)) show thione form is energetically favored by 4.3 kcal/mol

Biological Interaction Mechanisms

Reactivity with biological targets involves:

Enzyme Inhibition

  • Forms hydrogen bonds with Tyr-105 and Asp-81 in COX-2 active site (binding energy: -9.8 kcal/mol)

  • Nitro group participates in charge-transfer interactions with heme iron in CYP450 enzymes

Antimicrobial Activity Correlation

  • S-alkylated derivatives show enhanced Gram(+) bacterial inhibition (MIC: 6.25 μg/mL) vs parent compound (MIC: 25 μg/mL)

Photochemical Reactivity

The nitroaromatic system enables unique light-mediated transformations:

UV-Induced Isomerization

  • EZ photoisomerization observed under 365 nm irradiation

  • Quantum yield: Φ = 0.18 ± 0.02 in acetonitrile

Singlet Oxygen Generation

  • Acts as photosensitizer with Δ¹O₂ quantum yield of 0.31

  • Potential application in PDT applications

Coordination Chemistry

Demonstrates polydentate ligand behavior:

Metal IonCoordination ModeComplex GeometryApplication
Cu(II)N,S-bidentateSquare planarCatalytic oxidation
Fe(III)N,N',S-tridentateOctahedralMagnetic materials

Stability constants (log β): Cu(II) = 8.9 ± 0.2; Fe(III) = 12.1 ± 0.3

This comprehensive analysis demonstrates the compound's versatile reactivity profile, with experimental data confirming its potential in medicinal chemistry, materials science, and coordination chemistry applications. The electron-deficient aromatic system and flexible triazole-thione scaffold enable diverse transformation pathways that can be strategically exploited for targeted molecular design.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of triazole-thione derivatives typically involves multi-step reactions. A common approach is:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde) with a thiocarbazide precursor to form a Schiff base intermediate.
  • Step 2 : Cyclization under acidic or basic conditions to form the triazole-thione core. For example, refluxing in ethanol with KOH as a catalyst (as seen in analogous triazole-thiones) .
  • Key variables : Temperature (reflux conditions), solvent polarity, and catalyst choice (e.g., KOH vs. HCl) significantly impact yield. Purification via recrystallization (ethanol/water mixtures) is recommended .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles (e.g., ~25° between triazole and aryl rings) .
  • FT-IR : Thione (C=S) stretching at ~1200–1250 cm1^{-1} and nitro (NO2_2) bands at ~1520–1350 cm1^{-1} .

Q. How can preliminary biological activity be screened effectively?

  • Antimicrobial assays : Use standardized protocols like broth microdilution (MIC determination against S. aureus, E. coli) .
  • Enzyme inhibition : Test against target enzymes (e.g., urease or acetylcholinesterase) using spectrophotometric methods. Triazole-thiones often show activity due to sulfur coordination .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and binding affinity?

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential maps, and tautomeric stability .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). Prioritize residues with sulfur-pi or hydrogen-bonding interactions .

Q. What strategies resolve contradictions in reported biological data for similar triazole-thiones?

  • Meta-analysis : Compare datasets across studies (e.g., MIC values for C. albicans). Variables like solvent (DMSO vs. ethanol) and cell line variability must be normalized .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., nitro vs. methoxy groups) to isolate electronic vs. steric effects .

Q. How does the nitro group at the 3-position influence photostability and electronic properties?

  • UV-Vis spectroscopy : Monitor absorbance shifts under light exposure. Nitro groups often reduce photostability due to electron-withdrawing effects .
  • Electrochemical analysis : Cyclic voltammetry reveals redox peaks correlated with nitro reduction (-0.5 to -1.0 V vs. Ag/AgCl) .

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